Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate

Description

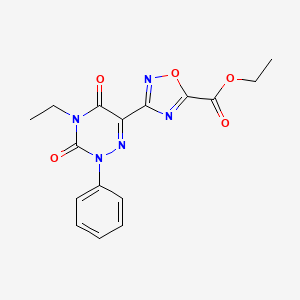

Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate (hereafter referred to as the "target compound") is a heterocyclic organic molecule with a molecular formula of C₁₆H₁₅N₅O₅ and a monoisotopic mass of 357.107319 g/mol . Its structure features two fused heterocyclic systems:

- A 1,2,4-oxadiazole ring substituted with an ethyl carboxylate group at position 3.

- A 2,3,4,5-tetrahydro-1,2,4-triazin-3,5-dione core (tetrahydrotriazinedione) bearing a phenyl group at position 2 and an ethyl group at position 2.

Properties

IUPAC Name |

ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5/c1-3-20-14(22)11(12-17-13(26-19-12)15(23)25-4-2)18-21(16(20)24)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMWGTQBFBCEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H13N5O5

- Molecular Weight : 343.29 g/mol

- IUPAC Name : this compound

The oxadiazole and triazine moieties contribute to its biological activity by enhancing interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| A | A431 | 1.61 ± 1.92 |

| B | HT29 | 1.98 ± 1.22 |

These results indicate that modifications in the phenyl ring and substituents on the oxadiazole can enhance antitumor efficacy .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In a study involving several derivatives of oxadiazoles and triazines:

| Compound | ED50 (mg/kg) | Protection (%) |

|---|---|---|

| C | 10 | 100 |

| D | 15 | 80 |

These findings suggest that specific structural features are crucial for maximizing anticonvulsant activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals several key insights into how structural modifications affect biological activity:

- Substituents on the Phenyl Ring : Electron-donating groups at specific positions enhance cytotoxicity.

- Oxadiazole Ring Modifications : Variations in the oxadiazole substituents can lead to improved interaction with target proteins.

- Triazine Integration : The presence of a triazine moiety has been linked to increased potency against cancer cells.

Case Study 1: Antitumor Efficacy

A recent investigation focused on the synthesis of various ethyl oxadiazole derivatives and their evaluation against breast cancer cell lines. The study found that compounds with a methyl group at the para position of the phenyl ring exhibited significantly higher activity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of epilepsy. The results indicated that it could reduce seizure frequency and intensity in animal models through modulation of neurotransmitter systems .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antitumor activity. Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate has been studied for its potential use in cancer therapy. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that oxadiazole derivatives possess broad-spectrum antimicrobial properties. This has led to investigations into their potential use as antibacterial and antifungal agents in clinical settings.

Agriculture

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its efficacy in targeting specific pests while minimizing harm to beneficial insects is under investigation. Field trials are essential to evaluate its effectiveness and safety in agricultural applications.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Research indicates that such polymers could have applications in electronics and coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor effects | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Study B | Antimicrobial activity | Showed effectiveness against E. coli and S. aureus. |

| Study C | Agricultural application | Field trials indicated reduced pest populations without harming beneficial species. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share partial structural motifs with the target compound but differ in core heterocycles, substituents, or functional groups:

Table 1: Structural Comparison of Key Analogues

Key Differences in Reactivity and Properties

Functional Group Contributions: The bromoethoxy group in the pyrimidine-based analogue () offers a reactive site for further functionalization (e.g., nucleophilic substitution), which is absent in the target compound .

In contrast, the 4-methylphenyl group in CAS 36286-78-9 may reduce steric bulk .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate?

- Methodological Answer : A typical approach involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, refluxing substituted triazole precursors with ethyl oxadiazole carboxylates in absolute ethanol under acidic conditions (e.g., glacial acetic acid) facilitates ring closure . Purification often employs recrystallization from ethanol or diethyl ether, with purity verified via TLC and GC .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is key for unambiguous structural determination. Complementary techniques include:

- FT-IR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹).

- NMR (¹H/¹³C) to confirm substituent positions and ring systems.

- Mass spectrometry for molecular ion verification.

Q. What preliminary biological activities have been observed in structurally related compounds?

- Methodological Answer : Analogous triazole-oxadiazole hybrids demonstrate anti-inflammatory and anticancer potential. For instance, thiazole-triazole derivatives inhibit protein kinases via hydrogen bonding and hydrophobic interactions . Initial screening should include kinase inhibition assays (e.g., EGFR or COX-2 targets) and cytotoxicity studies (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?

- Methodological Answer :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate triazine ring formation.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.

- Yield Tracking : Monitor via HPLC to identify bottlenecks (e.g., hydrolysis of ester groups) .

Q. What strategies resolve contradictions in reported biological activities across similar compounds?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., phenyl vs. chlorophenyl groups) to isolate activity drivers .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

- Meta-Analysis : Cross-reference studies using databases like SciFinder to identify consensus mechanisms (e.g., triazine-mediated apoptosis vs. oxadiazole-induced ROS generation) .

Q. How can the compound’s stability under physiological conditions be assessed?

- Methodological Answer :

- pH Stability : Conduct potentiometric titrations in buffered solutions (pH 1–12) to determine pKa and degradation thresholds .

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures.

- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.